3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid
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Description
3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid is a chemical compound with the molecular weight of 334.37 . The IUPAC name for this compound is 3-methyl-5-(piperazin-1-ylsulfonyl)thiophene-2,4-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Several studies have explored the synthesis and biological activities of piperazine derivatives, highlighting their potential as antimicrobial agents, receptor antagonists, and components in drug design:
Antimicrobial Properties : Research has demonstrated the synthesis of novel piperazine derivatives with significant antimicrobial activities. For example, compounds designed with piperazine scaffolds exhibited good to moderate activities against various microorganisms, emphasizing the role of piperazine derivatives in developing new antibacterial agents (Bektaş et al., 2007); (Taguchi et al., 1992).
Receptor Antagonism : Piperazine derivatives have been investigated for their potential as receptor antagonists, with studies showing promising results in targeting specific receptors, which could lead to new therapeutic agents for various conditions (Yoon et al., 2008).
Applications in Polymer Science
The use of piperazine derivatives extends into polymer science, where they serve as building blocks for polyamides containing nucleobases, demonstrating the versatility of piperazine compounds in creating materials with potential biological applications:
- Polyamides with Nucleobases : Syntheses of polyamides incorporating uracil, adenine, theophylline, and thymine have been reported, showing how piperazine derivatives can be integrated into polymers to potentially create biomaterials with specific functionalities (Hattori & Kinoshita, 1979); (Hattori & Kinoshita, 1979).
Miscellaneous Applications
Piperazine derivatives have been explored for various other applications, ranging from catalysis to materials chemistry:
- Catalysis : Piperazine-derived compounds have been developed as catalysts, showcasing the role of these derivatives in synthetic chemistry and the potential to influence various chemical reactions (Wang et al., 2006).
Properties
IUPAC Name |
3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGYLLHXQBDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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